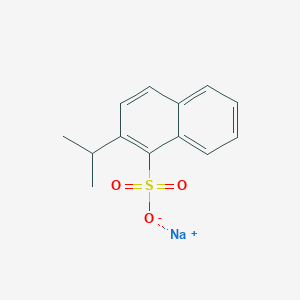

Sodium isopropylnaphthalenesulfonate

Description

Contextualization within Surfactant and Specialty Chemical Disciplines

Sodium isopropylnaphthalenesulfonate is classified as an anionic surfactant, a group of molecules that lower the surface tension between substances. Its molecular structure, featuring a hydrophobic isopropylnaphthalene group and a hydrophilic sulfonate group, allows it to function effectively at interfaces. This dual nature underpins its utility in a wide array of industrial applications as a wetting agent, dispersant, and emulsifier.

Within the specialty chemicals sector, it is valued for its high performance in specific applications. Unlike commodity chemicals produced in high volumes, specialty chemicals like this compound are used in smaller quantities to impart specific functions. Its properties include excellent stability in the presence of acids, alkalis, and hard water, as well as stability at high temperatures. These characteristics make it a reliable component in complex chemical formulations across various industries.

Table 1: General Properties of Alkylnaphthalene Sulfonates

| Property | Description |

|---|---|

| Chemical Classification | Anionic Surfactant |

| Key Functional Groups | Hydrophobic alkylnaphthalene group, Hydrophilic sulfonate group |

| Primary Functions | Wetting agent, Dispersant, Emulsifier |

| Stability | High resistance to acids, alkalis, hard water, and high temperatures. |

| Foaming Tendency | Can be formulated for medium to low foaming applications. |

| Solubility | Highly soluble in water. greenagrochem.com |

Historical Development and Academic Significance of Naphthalenesulfonate Chemistry

The chemistry of naphthalenesulfonates dates back to the 1930s, with their initial development attributed to IG Farben in Germany. hardtchemical.com The first applications for these compounds were in the textile and leather industries, where they served as dye dispersants and tanning agents. hardtchemical.com Their role expanded significantly with the development of synthetic rubber, where they were used as emulsifiers to stabilize the polymerization process. hardtchemical.com

A pivotal moment in the academic and industrial history of this chemical class occurred in the early 1960s. Researchers at the Japanese company Kao developed a naphthalenesulfonate-based product, Mighty 150, which functioned as a high-range water reducer, or superplasticizer, for concrete. hardtchemical.com This innovation allowed for the creation of high-strength concrete with significantly less water, revolutionizing construction practices. hardtchemical.comwikipedia.org This development spurred extensive academic research into the mechanisms of action for naphthalenesulfonate formaldehyde (B43269) condensates (SNF) and their impact on cement hydration and rheology. home.blog

The academic significance of naphthalenesulfonates also lies in their role as precursors and intermediates in the synthesis of various other chemical products, including numerous azo dyes. wikipedia.org

Overview of Contemporary Research Trajectories for this compound

Contemporary research involving this compound and related alkylnaphthalene sulfonates is focused on optimizing their performance in existing applications and exploring new uses. These compounds are integral to a variety of modern industrial processes.

Key Application Areas Driving Research:

Construction: As a primary component of superplasticizers, research continues to refine formulations to enhance the workability and strength of concrete. home.blog

Agriculture: They are widely used as dispersants and wetting agents in pesticide formulations to ensure the uniform application and efficacy of active ingredients. greenagrochem.com

Industrial Cleaners: Their surfactant properties are leveraged in water-based cleaning solutions, including carpet shampoos and industrial detergents.

Emulsion Polymerization: In the production of synthetic rubbers and other polymers, they act as stabilizers, preventing the formation of deposits.

Pigments and Dyes: They continue to be essential dispersants for pigments and various dyes, ensuring stability and uniform color application in textiles and paints.

Scope and Objectives of Advanced Scholarly Inquiry

Advanced scholarly inquiry into naphthalenesulfonates is increasingly driven by environmental and performance considerations. A significant research objective is the development of more environmentally friendly product lines that are classified as "ultimately biodegradable" and exhibit low aquatic toxicity.

Because the sulfonic group can make the compound highly resistant to biodegradation, researchers are investigating its environmental persistence and potential for bioaccumulation. nih.gov Studies focus on understanding the toxic potential of these compounds for aquatic organisms and developing methods for their effective removal from industrial effluents. nih.gov The overarching goal is to balance the high-performance characteristics of these specialty chemicals with the growing demand for sustainable and environmentally benign industrial processes.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H13NaO3S |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

sodium;2-propan-2-ylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C13H14O3S.Na/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

FGDMJJQHQDFUCP-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium Isopropylnaphthalenesulfonate

Alkylation and Sulfonation Reaction Pathways

The production of sodium isopropylnaphthalenesulfonate is primarily achieved through the electrophilic substitution reactions of isopropylation and sulfonation on the naphthalene (B1677914) ring. The sequence of these reactions—alkylation followed by sulfonation, or sulfonation followed by alkylation, or a simultaneous one-pot process—can be varied. chemicalindustriessecrets.com Commercially, a two-step process involving sulfonation followed by alkylation has been noted, though it can be slower and consume more acid. google.com An alternative approach involves the incremental and alternating addition of the sulfonating agent and the alkylating alcohol to the naphthalene starting material, which has been shown to yield superior results by minimizing undesirable by-products. google.comgoogle.com Once the alkylated naphthalene sulfonic acid is formed, it is neutralized with an aqueous alkali solution, typically sodium hydroxide, to produce the final sodium salt. google.comgoogle.com

Mechanistic Investigations of Isopropylation on Naphthalene Rings

The isopropylation of naphthalene is a Friedel-Crafts alkylation reaction. The mechanism involves the generation of an electrophilic isopropyl carbocation from an isopropyl source, such as isopropyl alcohol or propylene (B89431), in the presence of an acid catalyst. This carbocation then attacks the electron-rich naphthalene ring.

The position of the isopropyl group on the naphthalene ring is influenced by both steric and electronic factors. Large pore zeolites, such as H-beta, Mordenite, and Y-type zeolites, have been extensively investigated as shape-selective catalysts for this reaction. dicp.ac.cn These catalysts can direct the alkylation to specific positions, favoring the formation of isomers like 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) due to the constraints of their pore structures. dicp.ac.cnresearchgate.net For instance, H-mordenite (H-MOR) catalysts have demonstrated shape-selective formation of 2,6-DIPN from naphthalene and propylene. researchgate.net The reaction mechanism over these solid acid catalysts involves the protonation of the alkylating agent on the Brønsted acid sites, followed by electrophilic attack on the naphthalene nucleus. Studies have also noted the occurrence of transalkylation during the liquid-phase isopropylation of naphthalene. plu.mx

Optimization of Sulfonation Processes for Naphthalene

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction where the reaction conditions, particularly temperature, play a crucial role in determining the isomeric composition of the product. wordpress.comstackexchange.com

Kinetic vs. Thermodynamic Control : At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid (α-product). wordpress.com This isomer is formed faster because its transition state is lower in energy. stackexchange.com At higher temperatures (above 150-160°C), the reaction is under thermodynamic control, favoring the formation of the more stable naphthalene-2-sulfonic acid (β-product). wordpress.comshokubai.org The greater stability of the β-product is attributed to the reduction of steric repulsion between the bulky sulfonic acid group and the hydrogen atom at the 8-position, an interaction present in the α-isomer. wordpress.comstackexchange.com Given the reversibility of sulfonation, heating the kinetically favored α-product can lead to its conversion into the thermodynamically favored β-isomer. wordpress.com

Process Optimization : A significant challenge in naphthalene sulfonation is the sublimation of naphthalene at reaction temperatures, which leads to a loss of yield. shokubai.org Research has shown that conducting the reaction in a high-boiling point naphthenic solvent like decalin can substantially improve the product yield to around 93% by restricting sublimation. shokubai.org Furthermore, the design of the reactor to suppress sublimation has been shown to have a drastic impact, increasing the product yield to as high as 98%. shokubai.org The sulfonating agent can vary, with common choices being concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and gaseous sulfur trioxide. chemicalindustriessecrets.comshokubai.orggoogle.com

The following table summarizes research findings on the optimization of naphthalene sulfonation yield.

| Reaction Condition | Product Yield of Naphthalene Sulfonic Acid | Reference |

|---|---|---|

| Conventional Synthesis (without solvent) | < 50% | shokubai.org |

| Using Decalin as Solvent | ~ 93% | shokubai.org |

| Using a New Reactor Design (to suppress sublimation) | ~ 98% | shokubai.org |

Catalytic Systems and Reaction Kinetics in this compound Synthesis

The synthesis of this compound involves distinct catalytic requirements for the alkylation and sulfonation steps.

Alkylation Catalysis : The alkylation of naphthalene with an alcohol or olefin requires an acid catalyst. Oleum or sulfuric acid can serve this purpose, acting as both a catalyst for alkylation and a sulfonating agent in one-pot syntheses. chemicalindustriessecrets.com However, for improved selectivity, heterogeneous catalysts are widely studied. Large-pore zeolites (e.g., USY, MOR, BEA) are effective for the isopropylation of naphthalene with isopropyl alcohol. rsc.org For example, a USY zeolite catalyst can achieve a high conversion rate of 86%. rsc.org Ionic liquids, such as triethylamine (B128534) hydrochloride-aluminum chloride (Et3NHCl-AlCl3), have also proven to be effective and reusable catalysts for the alkylation of naphthalene with isopropyl bromide, achieving high conversion and selectivity under optimized conditions. researchgate.net

Sulfonation Kinetics : The kinetics of naphthalene sulfonation are heavily influenced by temperature, which dictates the product distribution between the α- and β-isomers. wordpress.comacs.org The formation of the α-sulfonic acid is kinetically favored (faster reaction rate) at lower temperatures, while the more stable β-sulfonic acid is the thermodynamically favored product at higher temperatures. stackexchange.comacs.org The reaction is reversible, allowing for the isomerization of the kinetic product to the thermodynamic product upon heating. stackexchange.comechemi.com

The table below presents a comparison of different catalytic systems used for the isopropylation of naphthalene.

| Catalyst System | Alkylating Agent | Key Findings | Reference |

|---|---|---|---|

| Et3NHCl-AlCl3 (Ionic Liquid) | Isopropyl Bromide | Isopropyl bromide conversion of 98% and 2-isopropyl naphthalene selectivity of 80%. Catalyst is recyclable. | researchgate.net |

| USY Zeolite | Isopropyl Alcohol | High conversion (86%) and good stability, but lower shape selectivity for 2,6-DIPN. | rsc.org |

| MOR Zeolite | Isopropyl Alcohol | High shape selectivity for 2,6-DIPN, but lower conversion and faster catalyst deactivation. | rsc.org |

| 4% Zn/USY Zeolite | Isopropyl Alcohol | Highest conversion (~95%) and selectivity for 2,6-DIPN (~20%) among modified USY catalysts. | rsc.org |

Industrial-Scale Synthesis and Process Engineering Considerations

Translating the synthesis of this compound to an industrial scale requires careful consideration of reactor design, process control, and strategies to maximize yield and purity while ensuring safe and efficient operation.

Continuous Flow Reactor Design and Implementation

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial synthesis, including enhanced safety, improved heat and mass transfer, and greater consistency. europa.eu For reactions like sulfonation, which can be highly exothermic, the high surface-area-to-volume ratio of flow reactors allows for efficient temperature control, preventing runaway reactions and the formation of by-products. europa.eualmacgroup.com

For the synthesis of related compounds like aryl sulfonyl chlorides, a system of multiple continuous stirred-tank reactors (CSTRs) has been successfully implemented. mdpi.com This setup facilitates the removal of gaseous byproducts and allows for operation under reflux conditions without pressurization. mdpi.com The use of CSTRs or other continuous reactors, such as plug flow reactors (PFRs), could be applied to both the sulfonation and alkylation steps in the production of this compound. mydrreddys.com Such a system would allow for the precise control of residence time, temperature, and reagent stoichiometry, leading to a more consistent product quality and higher spacetime yield compared to batch processes. mdpi.com

Yield Enhancement and Purity Control Strategies

On an industrial scale, maximizing yield and ensuring high product purity are paramount. Several strategies are employed to achieve these goals in the synthesis of this compound.

Minimizing By-products : A key strategy is the incremental, alternating addition of the sulfonating acid and the alkylating alcohol. google.com This method helps to minimize the formation of undesirable products. google.com This is because once a naphthalene nucleus is alkylated, it becomes more reactive towards sulfonation than the unreacted naphthalene. google.comgoogle.com By adding the reagents incrementally, the process ensures that the alkylated naphthalene is quickly sulfonated, reducing the chance of forming di-alkylated or di-sulfonated species.

Product Recovery and Purification : After the reaction, the product mixture containing alkyl naphthalene sulfonic acid is neutralized with a strong alkali like sodium hydroxide. google.com The final product can be recovered as an aqueous solution or dried to a solid form. google.com Purity control involves minimizing the amount of unreacted starting materials and by-products, often referred to as "free oil," which is a common undesirable component in commercial alkyl naphthalene sulfonates. google.com The final product composition is often analyzed for total solids, active surfactant solids, and inorganic salt content, such as sodium sulfate (B86663). google.com

Green Chemistry Principles in this compound Manufacturing

The traditional manufacturing of this compound often involves processes that generate significant waste and pose environmental challenges. For instance, the one-step batch process for similar compounds like butyl naphthalene sulfonate can result in vigorous, difficult-to-control exothermic reactions and the formation of substantial sulfur-containing by-products. google.com A common two-step process for isopropyl naphthalene sulfonate, involving sulfonation followed by alkylation, is slower and consumes more acid for by-products than is ideal. google.com Key waste products in these conventional methods include unreacted naphthalene or unsulfonated alkylnaphthalenes (known as "free oil") and sodium sulfate, which is formed during the final neutralization step. google.com

In response to these drawbacks, manufacturing practices are increasingly being adapted to align with the principles of green chemistry, which focus on waste prevention, atom economy, and the use of safer chemicals and processes. instituteofsustainabilitystudies.comfatfinger.iomakkahnewspaper.com The goal is to enhance efficiency, reduce the generation of hazardous substances, and minimize environmental impact. makkahnewspaper.comispe.org

Key green chemistry strategies applied to the synthesis of this compound include:

Use of Solid Acid Catalysts: A significant advancement is the replacement of corrosive and difficult-to-recycle liquid acid catalysts like sulfuric acid and oleum with solid acid catalysts. researchgate.net Zeolites, such as HY, USY, and ZSM-5, have demonstrated high catalytic activity for the alkylation of naphthalene. rsc.orgrsc.orgnih.gov These solid catalysts offer several advantages:

They are non-corrosive and can be easily separated from the reaction mixture.

They are reusable and can be regenerated, often through calcination, which significantly reduces waste. rsc.orgrsc.org

They can exhibit shape selectivity, potentially leading to higher yields of the desired product isomers. rsc.org

Waste Reduction and Atom Economy: Green methodologies aim to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. instituteofsustainabilitystudies.com By minimizing side reactions, such as the formation of polysulfonated products or sulfones, the amount of waste is reduced. google.comresearchgate.net The use of efficient catalytic systems and optimized reaction conditions helps to lower the quantities of undesirable "free oil" and inorganic salts like sodium sulfate in the final product. google.com

The following table provides a comparative overview of traditional versus green chemistry-aligned approaches in the manufacturing of alkyl naphthalene sulfonates.

| Principle | Traditional Manufacturing Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Liquid acids (e.g., H₂SO₄, Oleum); single-use, corrosive, high waste. google.com | Solid acids (e.g., Zeolites); reusable, non-corrosive, easily separated. researchgate.netrsc.orgrsc.org |

| Process Control | One-step batch reactions with poor temperature control and high exotherms. google.com | Incremental addition of reagents for better thermal management and safety. google.comgoogle.com |

| Waste Products | High levels of "free oil," sodium sulfate, and other sulfur-containing by-products. google.com | Reduced levels of by-products and unreacted materials. google.com |

| Energy Efficiency | Higher temperatures may be required, increasing energy consumption. google.com | Lower reaction temperatures can be used, saving energy. google.com |

Derivatization and Structural Modification of this compound

Direct chemical modification of the isopropyl group on the this compound molecule presents a synthetic challenge due to the high reactivity of the aromatic naphthalene ring. However, evidence from metabolic studies indicates that the isopropyl side chain is susceptible to oxidation. In studies on the metabolism of 2-isopropylnaphthalene (B46572) in rats, the isopropyl group was oxidized to form several metabolites, including 2-(2-naphthyl)-2-propanol (B3060983), 2-(2-naphthyl)-1,2-propanediol, and 2-(2-naphthyl)propionic acid. nih.gov

These biological transformations suggest that synthetic routes involving oxidation could potentially be employed to introduce functional groups onto the isopropyl moiety. Such reactions could theoretically include:

Oxidation: Controlled oxidation could convert the tertiary carbon of the isopropyl group into a hydroxyl group, forming a tertiary alcohol. Further oxidation could potentially lead to cleavage of the carbon-carbon bonds.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the isopropyl side chain, which could then serve as a leaving group for subsequent nucleophilic substitution reactions.

However, achieving high selectivity for side-chain modification without concurrent reactions on the electron-rich naphthalene ring would require carefully controlled reaction conditions and specialized reagents.

The naphthalene moiety of this compound is readily susceptible to further functionalization via electrophilic aromatic substitution (EAS). The position of any new substituent is dictated by the directing effects of the two groups already present on the ring: the isopropyl group and the sulfonate group.

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, it is an activating substituent that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect. libretexts.orglibretexts.org

Sulfonate Group (-SO₃Na): This group is strongly deactivating due to its electron-withdrawing nature and directs incoming electrophiles to the meta position. libretexts.org

When an activating (ortho, para-directing) group and a deactivating (meta-directing) group are present on the same aromatic ring, their directing effects can be either cooperative or competitive. In the case of isopropylnaphthalenesulfonate, the positions ortho and para to the activating isopropyl group will be favored for substitution. The powerful activating nature of the alkyl group generally overrides the deactivating effect of the sulfonate group, making the positions it activates the most likely sites for reaction. organicchemistrytutor.com

Potential electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring.

Halogenation: Treatment with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst would add a halogen atom.

Further Sulfonation: Reaction with fuming sulfuric acid could introduce an additional sulfonic acid group.

The table below summarizes the directing effects of the substituents on the naphthalene ring.

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| Isopropyl (-CH(CH₃)₂) | Activating | Ortho, Para-directing |

| Sulfonate (-SO₃Na) | Deactivating | Meta-directing |

This compound can serve as a monomer for the synthesis of polymeric condensates, which are widely used as high-performance superplasticizers in concrete and as dispersing agents. chemicalindustriessecrets.comwikipedia.orgnih.gov The most common method for this polymerization is the condensation reaction with formaldehyde (B43269) (CH₂O) under acidic conditions. researchgate.netligninchina.comresearchgate.net

The process is a polycondensation reaction where formaldehyde acts as a cross-linking agent, connecting the naphthalene rings via methylene (B1212753) (-CH₂-) bridges. researchgate.net The reaction typically proceeds in several steps:

Sulfonation/Alkylation: Naphthalene is first alkylated with an isopropyl group and then sulfonated to produce the monomer.

Condensation: The resulting isopropylnaphthalene sulfonic acid is reacted with formaldehyde in an acidic medium. The acidity of the system is crucial; high acidity can lead to explosive polymerization and poor water solubility of the final product. researchgate.net

Neutralization: The polymeric acid is neutralized with an alkali, such as sodium hydroxide, to produce the final sodium salt of the condensate. researchgate.netgoogle.com

The molecular weight and performance characteristics of the resulting polymer are influenced by several factors, including the molar ratio of naphthalene sulfonate to formaldehyde, reaction temperature, and condensation time. researchgate.netgoogle.com Higher molecular weight polymers generally exhibit better dispersing effects. researchgate.net

The table below outlines typical conditions for the synthesis of naphthalenesulfonate-formaldehyde condensates.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Naphthalene:Sulfuric Acid (molar ratio) | ~1:2 | researchgate.net |

| Formalin:Sulfonated Product (molar ratio) | 0.95-0.99:1 | google.com |

| Sulfonation Temperature | 160-165 °C | researchgate.netgoogle.com |

| Condensation Temperature | 95-110 °C | researchgate.netgoogle.com |

| Condensation Time | 5.5-18 hours | researchgate.netgoogle.com |

Advanced Applications and Performance Mechanism Elucidation of Sodium Isopropylnaphthalenesulfonate

Dispersing Agent Performance and Interfacial Mechanisms

Sodium isopropylnaphthalenesulfonate is a potent anionic surfactant belonging to the alkyl naphthalene (B1677914) sulfonate family. Its molecular structure, featuring a non-polar isopropylnaphthalene group and a polar sulfonate group, allows it to function effectively at interfaces, modifying the interactions between different phases. This property is leveraged in various industrial applications, primarily as a high-performance dispersing agent. Its function is critical in stabilizing solid particles within a liquid medium, preventing agglomeration, and controlling the rheological properties of suspensions.

Role in Concrete and Cementitious Materials Rheology

In the construction industry, alkyl naphthalene sulfonates are utilized as superplasticizers or high-range water reducers. alphachem.biz Their primary function is to enhance the workability and flow characteristics of fresh concrete, mortar, and other cementitious systems without increasing the water content. alphachem.biz The introduction of these surfactants significantly modifies the rheology of the cement paste, transitioning it from a stiff, difficult-to-handle material to a fluid, easily placeable mixture. researchgate.netresearchgate.net This is achieved by reducing the yield stress and plastic viscosity of the slurry. researchgate.netmdpi.com The improved fluidity allows for a reduction in the water-to-cement ratio, which is a key factor in producing high-strength, durable concrete. rutgers.edu

The mechanism behind the plasticizing effect involves the adsorption of the sulfonate molecules onto the surface of cement particles. The hydrophilic (water-attracting) sulfonate group attaches to the cement grain, while the hydrophobic (water-repelling) naphthalene group orients away from the particle. This process imparts a strong negative charge to the particle surfaces, leading to electrostatic repulsion between them. This repulsion overcomes the attractive van der Waals forces that cause cement particles to flocculate, or clump together. As these agglomerates are broken down, water trapped within them is released, which increases the fluidity of the mixture. alphachem.biz

When supplementary cementitious materials like fly ash are included in the mix, proper dispersion is crucial for achieving a homogeneous microstructure and optimal performance. mdpi.comresearchgate.net this compound adsorbs onto fly ash particles in a similar manner to cement, preventing them from agglomerating and ensuring their uniform distribution throughout the paste. researchgate.net This enhanced dispersion improves the packing density of the solid components and facilitates the pozzolanic reaction of the fly ash, contributing to the long-term strength and durability of the concrete. researchgate.net

The table below illustrates the typical effect of a dispersing agent on the rheological properties of a cementitious paste, showing a significant reduction in viscosity and yield stress.

| Property | Control Paste (No Dispersant) | Paste with Naphthalene Sulfonate Dispersant |

| Yield Stress (Pa) | High | Low |

| Plastic Viscosity (Pa·s) | High | Low |

| Particle State | Flocculated | Dispersed |

| Workability (Slump) | Low | High |

This table represents generalized data showing the qualitative impact of alkyl naphthalene sulfonate-based superplasticizers on cement paste rheology.

This compound, as a surface-active agent, also influences the air content in concrete. It facilitates the formation and stabilization of microscopic air bubbles during the mixing process, a phenomenon known as air entrainment. dot.govkingsunconcreteadmixtures.com These entrained air voids are distinct from the larger, irregular pockets of entrapped air and are crucial for enhancing the freeze-thaw durability of hardened concrete. dot.govtenonsolutions.com

The mechanism of air entrainment by anionic surfactants like this compound is generally understood to occur in two ways. mdpi.com

Lowering Surface Tension : The surfactant reduces the surface tension of the mixing water, which allows air bubbles to be more easily formed and stabilized during the mechanical action of mixing. mdpi.com

Adsorption at Interfaces : The surfactant molecules adsorb at the air-water interface of the bubbles, with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the water. rutgers.edu This creates a stable film that prevents the bubbles from coalescing into larger, less effective voids. mdpi.com Furthermore, the adsorption of these anionic surfactants onto positively charged cement hydration products can also help anchor the bubbles within the cement paste. mdpi.com

The table below summarizes findings on how different air-entraining agents (AEAs) can affect the properties of a paste, demonstrating the increase in air content and corresponding changes in flowability and strength. mdpi.com

| AEA Dosage (% by weight of binder) | Air Content (%) | Slump (mm) | Expansion (mm) | Viscosity (Pa·s) | Uniaxial Compressive Strength (MPa) at 28 days |

| 0 | 1.5 | 255 | 260 | 1.85 | 4.2 |

| 0.3 | 4.8 | 260 | 295 | 1.78 | 3.8 |

| 0.6 | 6.2 | 265 | 320 | 1.72 | 3.5 |

| 0.9 | 7.5 | 268 | 390 | 1.65 | 3.1 |

Data adapted from a study on the effects of various air-entraining agents on cemented paste backfill, illustrating the general principles of air entrainment on rheology and strength. mdpi.com

Dispersant Function in Agrochemical Formulations

In the agrochemical sector, the effective delivery of a pesticide's active ingredient is paramount. This compound serves as a critical co-formulant, acting as a high-performance dispersing and wetting agent. alphachem.bizgoogle.com Its role is to ensure that solid, water-insoluble active ingredients can be formulated into products that mix readily with water and remain stable for application. chinalignin.comgoogle.com It is a key component in many dry formulations, preventing the aggregation of pesticide particles when diluted in a spray tank. google.comchinalignin.com

Wettable Powders (WP) and Water-Dispersible Granules (WDG) are solid formulations containing a high concentration of the active ingredient, a carrier, and formulating agents. ufl.eduhawaii.edu When added to water in a spray tank, these formulations must quickly disintegrate and form a stable, uniform suspension. googleapis.com

This compound facilitates this process in several ways:

Wetting : It reduces the surface tension between the solid particles and water, allowing the water to quickly penetrate the powder or granule, a process known as wetting. google.com

Disintegration : For WDGs, it aids in the rapid breakdown of the granule into its primary particles upon contact with water. googleapis.com

Dispersion : Once the particles are wetted, the dispersant adsorbs onto their surfaces, imparting an electrostatic charge that causes them to repel each other. chinalignin.com This repulsion prevents the particles from re-agglomerating and settling at the bottom of the tank, ensuring the suspension remains uniform during application and preventing the clogging of spray nozzles. ufl.eduhawaii.edu

The quality of a WDG formulation is often assessed by its suspensibility—the percentage of the active ingredient that remains suspended after a set time. High-performance dispersants like this compound are essential for achieving high suspensibility values. google.com

Agrochemical formulations are complex mixtures, and the performance of a single ingredient is often enhanced by the presence of others. nih.gov this compound is frequently used in combination with other surfactants to achieve a desired balance of properties. google.com For instance, while it is an excellent dispersant, it may be combined with a more potent wetting agent to accelerate the initial mixing of a WP or WDG formulation in water. google.com

This synergy is crucial for creating robust formulations that are effective across various water qualities and tank-mix scenarios. google.com A well-designed system of co-formulants ensures that the active ingredient is not only dispersed in the tank but is also delivered effectively to the target pest. nih.gov The combination of a dispersant like this compound with adjuvants such as wetting agents or emulsifiers can improve the spray droplet's contact with and spread over a waxy leaf surface, potentially enhancing the bioavailability and efficacy of the active substance. google.comnih.gov

Dispersion Stability in Pigment and Dye Systems

In the textile industry, these dispersing properties are crucial for dye applications. alphachem.biz The compound is particularly effective for disperse dyes, vat dyes, and reactive dyes, where it helps maintain a fine, stable dispersion in the dye bath. jufuchemtech.comlignincorp.comechemi.com This leads to more even and consistent dyeing of fabrics. alphachem.bizgreenagrochem.com The use of alkyl naphthalene sulfonates as dispersing agents can also reduce the milling time required to achieve the desired particle size for dye powders. google.com Furthermore, they contribute to the stability of the dye dispersion at elevated temperatures encountered during the dyeing process. google.com It can be used as an auxiliary agent alongside other surfactants, such as sodium lauryl sulfate (B86663), to create highly stable aqueous pigment dispersions with high color yield and tinting power. google.com

Wetting Agent Characteristics and Surface Tension Reduction

This compound is an anionic surfactant that exhibits significant surface activity by reducing the surface tension of water. chemicalindustriessecrets.comlignincorp.com Like other surfactants, its molecules possess a distinct amphiphilic structure: a hydrophobic (water-repelling) part, the isopropylnaphthalene group, and a hydrophilic (water-attracting) part, the sulfonate group. greenagrochem.comnjchm.com When dissolved in water, these molecules preferentially migrate to the surface, orienting themselves with the hydrophobic tail directed away from the water and the hydrophilic head remaining in the water. njchm.com This arrangement disrupts the cohesive energy at the water's surface, thereby lowering its surface tension. njchm.com

Table 1: Comparison of Critical Micelle Concentration (CMC) for Various Anionic Surfactants

| Surfactant | CMC (mol/L) |

|---|---|

| Sodium Dodecyl Sulfate | 8 x 10⁻³ |

| Sodium Octyl Sulfate | 1.3 x 10⁻¹ |

| Sodium Tetradecyl Sulfate | 2.1 x 10⁻³ |

This table presents CMC values for common anionic surfactants to provide context for the properties of surface-active agents. The CMC is the concentration above which surfactants form micelles. wikipedia.org

In the textile industry, the wetting properties of this compound are essential for various wet processing stages, including scouring, dyeing, and finishing. lignincorp.comlignosulfonate.com Wetting agents are crucial because they allow water-based solutions to spread more uniformly and penetrate deeply into textile fibers. greenagrochem.comtanatexchemicals.com Many textiles, especially synthetic fibers like polyester, are naturally hydrophobic, resisting the absorption of water and dye liquors. lignosulfonate.com

This compound is incorporated into industrial and household cleaning formulations due to its excellent wetting capabilities. chemicalindustriessecrets.comlignincorp.com In cleaners designed for hard surfaces, such as metal, cement, and tile, it acts as a wetting agent that allows the cleaning solution to spread evenly and penetrate into pores and crevices, dislodging dirt and grime. chemicalindustriessecrets.comparchem.com

In detergent formulations, the compound boosts cleaning effectiveness by enabling the cleaning solution to thoroughly permeate fabrics or other surfaces being cleaned. lignincorp.comgreenagrochem.com This action improves the removal of dirt, grease, and oils. greenagrochem.comlignosulfonate.com The higher molecular weight derivatives, such as the diisopropyl and dibutyl naphthalene sulfonates, are noted for having excellent wetting properties. chemicalindustriessecrets.com The compound is stable in alkaline formulations, making it suitable for use in heavy-duty degreasers and other industrial cleaners that operate at a high pH. parchem.comyoutube.com Its ability to function effectively in various conditions contributes to its use in a range of cleaning applications, from automotive radiator cleaners to general-purpose surface cleaners. parchem.com

Emulsification Properties and Emulsion Stability

This compound functions as an effective emulsifier, enabling the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. chemicalindustriessecrets.comparchem.com The mechanism of emulsion formation relies on the surfactant's ability to reduce the interfacial tension between the oil and water phases. researchgate.net By lowering this tension, the energy required to break down the dispersed phase into fine droplets and create a larger interfacial area is significantly reduced, facilitating the formation of an emulsion upon agitation.

Once the emulsion is formed, stabilization is achieved through the amphiphilic nature of the this compound molecules. The hydrophobic isopropylnaphthalene portion of the surfactant dissolves in the oil droplets, while the hydrophilic sulfonate head remains in the continuous aqueous phase. This creates a protective film around each oil droplet. This film prevents the droplets from coalescing and separating back into distinct oil and water layers through a combination of electrostatic repulsion (due to the anionic sulfonate groups) and steric hindrance. This stabilizing action is critical in applications where stable oil-in-water emulsions are required. chemicalindustriessecrets.com

Role in Emulsion Polymerization Processes

This compound, an anionic surfactant, plays a critical role in emulsion polymerization, a process used to synthesize a variety of polymers, such as those used in paints, adhesives, and textiles. Its primary function is to facilitate the emulsification of water-insoluble monomers in an aqueous medium, enabling the formation of stable latex particles.

The mechanism of action for this compound in emulsion polymerization involves several key stages. Initially, the surfactant molecules arrange themselves at the oil-water interface, with their hydrophobic isopropylnaphthalenene tails oriented towards the monomer droplets and their hydrophilic sulfonate heads facing the aqueous phase. This reduces the interfacial tension between the monomer and water, allowing for the formation of a stable emulsion of monomer droplets.

As the concentration of this compound increases, it forms micelles in the aqueous phase. These micelles encapsulate some of the monomer molecules, creating reservoirs of monomer. The polymerization process is typically initiated by a water-soluble initiator, which generates free radicals in the aqueous phase. These radicals then enter the monomer-swollen micelles, initiating polymerization. The micelles serve as the primary loci for the nucleation of polymer particles. As polymerization proceeds, monomer diffuses from the larger droplets through the aqueous phase to the growing polymer particles within the micelles.

Below is a table summarizing the functional roles of this compound during the key stages of emulsion polymerization.

| Stage of Emulsion Polymerization | Role of this compound | Performance Mechanism |

| Monomer Emulsification | Emulsifying Agent | Reduces interfacial tension between monomer and water, allowing for the formation of stable monomer droplets. |

| Particle Nucleation | Micelle Formation | Forms micelles that serve as the primary sites for the initiation of polymerization and the formation of polymer particles. |

| Particle Growth & Stabilization | Stabilizing Agent | Adsorbs onto the surface of growing polymer particles, providing electrostatic repulsion that prevents particle agglomeration and ensures latex stability. |

Formulation Science for Stable Emulsions

In the realm of formulation science, this compound is utilized for its effectiveness as a wetting and dispersing agent to create stable emulsions. google.comgoogle.com An emulsion is a dispersion of one liquid in another immiscible liquid, and its stability is paramount for the efficacy and shelf-life of many products, including agrochemicals, industrial cleaners, and coatings.

The stability of an emulsion is largely dependent on the properties of the surfactant used to lower the interfacial tension between the two liquid phases. This compound, with its amphiphilic structure, is effective at the oil-water interface. The bulky, hydrophobic isopropylnaphthalenene group anchors the molecule in the oil phase, while the charged sulfonate group extends into the water phase. This arrangement creates a barrier that prevents the dispersed droplets from coalescing, a key mechanism of emulsion breakdown.

The effectiveness of this compound in stabilizing emulsions is also attributed to its ability to impart an electrical charge to the surface of the droplets. This results in electrostatic repulsion between the droplets, further hindering their aggregation and coalescence. This electrostatic stabilization is a critical factor in the long-term stability of oil-in-water emulsions.

Research and patent literature indicate that alkyl aromatic sulfonates like this compound are employed in complex formulations to achieve both chemical and physical stability under various conditions, including temperature fluctuations and prolonged storage. google.com Its utility as a wetting agent also ensures that the emulsion can spread effectively over surfaces, a desirable characteristic in applications such as pesticides and industrial coatings.

The following table outlines the key properties of this compound and their impact on emulsion stability.

| Physicochemical Property | Contribution to Emulsion Stability |

| Anionic Surfactant Nature | Provides strong electrostatic repulsion between droplets, preventing coalescence. |

| Amphiphilic Structure | Effectively adsorbs at the oil-water interface, reducing interfacial tension. |

| Wetting and Dispersing Capabilities | Ensures uniform dispersion of the immiscible phase and enhances the spreading of the final product. |

Environmental Fate, Transport, and Ecotoxicological Research of Sodium Isopropylnaphthalenesulfonate

Environmental Persistence and Degradation Pathways

The environmental persistence of sodium isopropylnaphthalenesulfonate, a member of the broader class of sodium alkylnaphthalene sulfonates (SANS), is influenced by its chemical structure, particularly the stability of the naphthalene (B1677914) ring. greenagrochem.com While not considered readily biodegradable, SANS compounds do undergo degradation in the environment, albeit at a moderate pace. greenagrochem.com

Photodegradation and Chemical Oxidation Processes

Information on the direct photodegradation of this compound is limited. However, studies on related naphthalene sulfonic compounds suggest they can be degraded through photosensitized reactions. Soluble substances of biological origin, isolated from urban bio-wastes, have been shown to act as efficient photosensitizers for the abatement of naphthalene sulfonates in aqueous solutions. researchgate.net In one study, irradiation of solutions containing mono- and disulfonated naphthalene substrates in the presence of these sensitizers for 24 hours resulted in a 70-80% depletion of the substrates. researchgate.net

Metabolite Identification and Transformation Products Analysis

Direct studies on the environmental metabolites of this compound are scarce. However, insights into potential transformation products can be gleaned from mammalian metabolism studies of the non-sulfonated parent compound, 2-isopropylnaphthalene (B46572). In studies with rabbits and rats, the metabolism was found to proceed primarily through the oxidation of the isopropyl chain. nih.govnih.gov

Identified urinary metabolites of 2-isopropylnaphthalene include:

2-(2-naphthyl)propionic acid nih.govnih.gov

2-(2-naphthyl)-2-propanol (B3060983) nih.govnih.gov

2-(2-naphthyl)-1,2-propanediol nih.govnih.gov

2-(2-naphthyl)-2-hydroxypropionic acid nih.govnih.gov

Additionally, oxidation of the naphthalene ring was observed, leading to the formation of 2-isopropylnaphthols and 2-isopropyl-5,6 (or 7,8)-dihydronaphthalene-5,6 (or 7,8)-diol. nih.gov It is plausible that similar oxidation products of the isopropyl group and the naphthalene ring could be formed during the environmental biodegradation of this compound, in addition to the initial desulfonation step. The general degradation pathway for sulfonated naphthalenes is believed to start with desulfonation, followed by ring cleavage. acs.org

Sorption and Mobility in Environmental Compartments

The movement of this compound through the environment is governed by its interaction with various environmental matrices, such as soil and sediment.

Adsorption to Soil and Sediment Matrices

The sorption behavior of sulfonated aromatic compounds is influenced by soil and sediment properties, particularly organic carbon content. While specific adsorption data for this compound is not widely available, studies on similar compounds provide valuable insights. For instance, the sorption of 2-naphthalene sulfonate to organic carbon in natural saturated porous media has been investigated. nih.gov The soil organic carbon partition coefficient (Koc) for 2-naphthalene sulfonate was empirically determined to be between 24.6 and 36.5 L/kg, with the sorption observed to be linear. nih.gov This suggests that organic carbon is a key factor in the retention of such compounds in soil and sediment. The mobility of herbicides with similar functional groups has been shown to be dependent on pH, cation exchange capacity (CEC), clay content, and organic carbon (OC) content of the soil. awsjournal.org

Leaching Potential in Geologic Formations

The potential for this compound to leach through soil and into groundwater is a significant environmental consideration. Studies on sulfonated naphthalenes used as concrete superplasticizers have shown that these compounds can leach into groundwater. acs.orgnih.gov In one investigation near a tunnel construction site, monomeric sulfonated naphthalenes and their condensates (up to the tetramer) were found to have leached into the groundwater, reaching a maximum total concentration of 233 µg/L. acs.orgnih.gov

The leaching behavior indicated that while some components were transported with the groundwater, the concentrations of several monomeric sulfonated naphthalenes decreased in a way that suggested biological transformation within the aquifer. acs.orgnih.gov This implies that while leaching can occur, subsequent biodegradation in the subsurface may mitigate the extent of contamination. However, some components, such as naphthalene-1,5-disulfonate, were found to be persistent and did not degrade in the aquifer over the observation period. acs.orgnih.gov The mobility of such compounds in soil is related to their chemical characteristics and the properties of the soil, such as organic matter and clay content. researchgate.net

Atmospheric Transport and Deposition Dynamics

The atmospheric fate of this compound is largely dictated by its physical and chemical properties, particularly its low volatility. As a sodium salt, this compound possesses a negligible vapor pressure, which prevents it from existing in a gaseous state in the atmosphere. Consequently, its transport through the air occurs primarily when it is adsorbed onto particulate matter.

Should the compound be released into the atmosphere, for instance through industrial emissions or as spray drift, it will attach to airborne particles. The subsequent movement and deposition of these particles are governed by meteorological factors such as wind patterns and precipitation. The primary mechanisms for its removal from the atmosphere are dry deposition, where particles settle onto surfaces, and wet deposition, which involves removal by rain or snow. This process suggests that the atmospheric residence time for this compound is likely to be short, with deposition onto soil and water bodies occurring relatively close to the source of emission.

Ecotoxicological Assessment in Model Organisms (Non-Human)

Aquatic Ecotoxicity Studies on Fish and Invertebrates

The potential for this compound and related naphthalene sulfonic acid salts (NSAs) to cause harm to aquatic life has been evaluated in various studies. While specific toxicity data for the isopropylnaphthalene variant is limited in publicly available literature, assessments of the broader NSA group provide insight into their ecotoxicological profile. These compounds are generally considered to have effects of concern for aquatic organisms. canada.ca

Studies on analogous alkylbenzene sulfonates have shown acute toxicity to a range of freshwater species. For linear alkylbenzene sulfonates (n-ABS), LC50/EC50 values ranged from 1.24 to 13.13 mg/L, with fish, mussels, and amphipods being among the most sensitive species. canada.ca Data from a comprehensive screening assessment of various naphthalene sulfonates reveals a range of toxicities depending on the specific structure and the test organism.

Table 1: Aquatic Ecotoxicity of Selected Naphthalene Sulfonates

| Test Organism | Substance | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Pimephales promelas (Fathead Minnow) | Calcium dinonylnaphthalenesulfonate | 21-day LC50 | 0.014 | publications.gc.ca |

| Daphnia magna (Water Flea) | Dinonyldinaphthalenedisulfonate | 48-hour EC50 | 87 | canada.ca |

| Lampsilis cardium (Mussel) | Barium dinonylnaphthalenesulfonate | 48-hour EC50 (larval viability) | 0.47 | publications.gc.ca |

These findings indicate that while some naphthalene sulfonates show moderate toxicity, others, particularly those with lower solubility, can be highly toxic to aquatic life at low concentrations. canada.capublications.gc.ca

Terrestrial Ecotoxicity Assessments on Plant and Soil Microorganism Communities

The introduction of surfactants like this compound into terrestrial environments can impact soil health by altering microbial communities. The effects can be complex; some surfactants may temporarily suppress microbial activity, disrupting nutrient cycling, while others might stimulate microbial growth by serving as a carbon source. nih.gov

Bioaccumulation Potential in Environmental Food Chains

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be lost. For naphthalene sulfonic acids and their salts, the potential for bioaccumulation is generally considered to be low. publications.gc.ca

Experimental data for a related compound, dinonyldinaphthalenedisulfonate, showed very low bioconcentration factors (BCF) in fish, with values of <2.0 L/kg and <0.19 L/kg following an 8-week exposure. publications.gc.ca These values are well below the regulatory triggers for bioaccumulative substances. The hydrophilic sulfonate group increases the water solubility of these compounds, which typically limits their potential to accumulate in the fatty tissues of organisms. epa.gov While some studies on 2-naphthalene sulfonate suggest it can accumulate to toxic levels, the broader assessment of the NSA group indicates a low bioaccumulation potential. publications.gc.caepa.gov

Environmental Monitoring and Risk Characterization Methodologies

Effective monitoring and risk assessment are crucial for managing the potential environmental impact of this compound.

Environmental Monitoring: The detection and quantification of naphthalene sulfonates in environmental samples like water and soil are most commonly achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a frequently used method, often paired with fluorescence detection (HPLC-FD) or mass spectrometry (LC-MS) for enhanced sensitivity and specificity. These methods, sometimes preceded by a sample pre-concentration step like solid-phase extraction (SPE), allow for the detection of these compounds at very low concentrations, which is essential for accurate environmental assessment.

Risk Characterization: Environmental risk characterization involves comparing the predicted or measured environmental concentration (PEC) of a substance with the predicted no-effect concentration (PNEC). The PNEC is derived from ecotoxicological data (such as the LC50 or EC50 values) by applying safety factors. If the ratio of PEC to PNEC is less than 1, the risk is generally considered to be low. For naphthalene sulfonates, risk assessments consider various release scenarios from their industrial and commercial uses to estimate exposure levels in water, sediment, and soil. publications.gc.ca These exposure estimates are then compared against the toxicity data for relevant species to determine if there is a potential risk to the environment. canada.capublications.gc.ca

Advanced Analytical Methodologies for Sodium Isopropylnaphthalenesulfonate

Chromatographic Separation and Detection Techniques

Chromatography is an essential tool for separating sodium isopropylnaphthalenesulfonate from impurities, isomers, and other components in a mixture. The choice of chromatographic technique depends on the specific analytical goal, such as quantifying the active ingredient or analyzing related substances.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and quantification of naphthalene (B1677914) sulfonates due to their high water solubility and low volatility. nih.govepa.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (often C8 or C18) and a polar mobile phase. nih.govmdpi.com

For the analysis of sodium diisopropylnaphthalene sulfonate, a successful separation can be achieved using a simple mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid. sielc.com If mass spectrometry (MS) is used for detection, a volatile acid like formic acid is substituted for phosphoric acid. sielc.com UV detection is frequently used for quantification, with the aromatic naphthalene ring providing a strong chromophore. researchgate.net A typical detection wavelength for naphthalenesulfonic acids is 270 nm. sielc.com

In cases where the compound lacks a suitable chromophore or when enhanced sensitivity is needed, indirect photometric detection (IPD) can be used. nih.govresearchgate.net This technique involves adding a UV-absorbing ion-pairing reagent to the mobile phase. The reagent forms a complex with the sulfonate analyte, allowing for its detection. nih.govresearchgate.net The development of an HPLC method for a related compound, isopropyl p-toluenesulfonate, demonstrated a high degree of accuracy and precision with a detection limit of 0.96 μg/g and a quantitation limit of 2.91 μg/g. oatext.comoatext.com

Table 1: Example HPLC Parameters for Naphthalene Sulfonate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reversed-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | UV at 270 nm | sielc.com |

| Application | Separation and quantification of Sodium diisopropylnaphthalene sulfonate | sielc.com |

Gas Chromatography (GC) Applications in Related Chemical Systems

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility as a salt. However, GC and GC-Mass Spectrometry (GC-MS) are valuable techniques for analyzing related volatile or semi-volatile compounds that may be present as precursors, impurities, or degradation products in the chemical system.

For instance, GC-MS is a suitable method for detecting and measuring naphthalene and its metabolites, such as 1-naphthol (B170400) and 2-naphthol, in various samples. nih.govwiley.com This could be relevant for monitoring the breakdown of the naphthalene ring structure under certain environmental or process conditions. The analysis often involves a derivatization step to increase the volatility of the analytes, followed by separation on a capillary column, such as a (5%-phenyl)-methylpolysiloxane column. wiley.com Furthermore, GC methods have been developed for the trace analysis of other sulfonate-containing compounds, like alkyl mesylates, in pharmaceutical ingredients, demonstrating the technique's high sensitivity for related structures after appropriate sample preparation. globalresearchonline.net

Ion Chromatography for Sulfonate Group Analysis

Ion Chromatography (IC) is a powerful technique specifically suited for the separation and determination of ionic species, making it ideal for the analysis of the sulfonate group in this compound and for quantifying inorganic by-products. google.com This method utilizes an ion-exchange stationary phase to separate analytes based on their charge and ionic interactions. acs.orgacs.org

IC with suppressed conductivity detection is a well-established method for the simultaneous determination of various sulfonic acids and alkyl sulfates in aqueous samples. nih.gov The technique can achieve low detection limits, often in the micromolar (μM) range. nih.gov Gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate a wide range of sulfonated compounds with different hydrophobicities and ionic characteristics. nih.gov A significant application of IC is the identification and quantification of deleterious by-products from sulfonation reactions, such as inorganic sulfate (B86663) and chloride ions, which can be challenging to measure by other methods. google.com

Spectroscopic Characterization of Molecular Structure and Composition

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation, providing a fingerprint based on functional groups and the arrangement of atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.

The FT-IR spectrum of an alkylnaphthalene sulfonate provides clear evidence of its key structural features. The sulfonation of the naphthalene ring is confirmed by the appearance of characteristic strong absorption bands corresponding to the sulfonate group (-SO₃⁻). researchgate.net These include symmetric and asymmetric stretching vibrations of the S=O bonds, which are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. researchgate.net The C-S stretching vibration may also be identified.

Additionally, the spectrum will show absorptions characteristic of the alkyl and aromatic portions of the molecule. The presence of the isopropyl group is indicated by C-H stretching vibrations of sp³ hybridized carbons just below 3000 cm⁻¹. ieeesem.com The aromatic naphthalene structure is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically found in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Alkylnaphthalene Sulfonates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| Aliphatic C-H (Isopropyl) | Stretching | < 3000 | ieeesem.com |

| Aromatic C=C | Stretching | 1600 - 1450 | researchgate.net |

| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | 1250 - 1010 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy would be used to identify the types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the protons on the aromatic naphthalene ring, the methine proton (-CH) of the isopropyl group, and the methyl protons (-CH₃) of the isopropyl group. The chemical shifts (δ) and splitting patterns (multiplicity) of these signals confirm the connectivity. For example, the methine proton would appear as a multiplet due to coupling with the methyl protons, which in turn would appear as a doublet.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. researchgate.net Separate signals would be observed for the aromatic carbons of the naphthalene ring (with those directly attached to the sulfonate and isopropyl groups being shifted accordingly) and for the methine and methyl carbons of the isopropyl group.

Furthermore, ²³Na NMR could be employed to study the sodium ion's environment. nih.govhuji.ac.il As a quadrupolar nucleus, the line width of the ²³Na signal is sensitive to the symmetry of its chemical environment, providing insights into ion pairing and aggregation in solution. huji.ac.il

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and molecular weight determination of this compound. rsc.org Using soft ionization techniques like electrospray ionization (ESI), the intact molecule can be ionized, typically forming sodiated adducts or protonated molecules, allowing for precise mass determination. rsc.orgarabjchem.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights through collision-induced dissociation (CID). arabjchem.org In this process, the precursor ion of this compound is fragmented to produce a characteristic pattern of product ions. Common fragmentation pathways for aromatic sulfonates involve the cleavage of the sulfur-carbon bond and rearrangements, often leading to the elimination of sulfur dioxide (SO₂). nih.gov Analysis of these fragments helps to confirm the identity of the isopropyl group and the naphthalene sulfonate core. The distinct fragmentation patterns of metal adducts can also aid in structural elucidation. arabjchem.org

Table 1: Illustrative Mass Spectrometry Data for this compound This table presents hypothetical but chemically plausible m/z values for interpretation.

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M-Na+2H]⁺ | Protonated Molecule | 269.10 |

| [M]⁻ | Deprotonated Molecule | 267.08 |

| [M-Na]⁻ | Anion | 267.08 |

| [M-Na+SO₂]⁻ | Fragment after SO₂ loss | 203.09 |

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a robust and widely used method for the quantitative analysis of aromatic compounds like this compound. libretexts.org The naphthalene ring system contains chromophores that absorb ultraviolet light at specific wavelengths. thermofisher.com By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration of the compound can be determined using the Beer-Lambert Law. libretexts.org

A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. youtube.com The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. researchgate.net It is crucial to use a suitable solvent that does not absorb in the same region as the analyte. libretexts.org This method is valued for its simplicity, speed, and cost-effectiveness in routine quality control. researchgate.net

Table 2: Example Calibration Data for UV-Visible Spectroscopy This table contains example data to illustrate the relationship between concentration and absorbance.

| Concentration (mg/L) | Absorbance (at λmax) |

|---|---|

| 1.0 | 0.152 |

| 2.5 | 0.378 |

| 5.0 | 0.755 |

| 7.5 | 1.130 |

Elemental Analysis for Sodium Content and Purity Assessment

Determining the sodium content is critical for assessing the purity and confirming the stoichiometry of this compound. Atomic spectrometry techniques are ideal for this purpose due to their high sensitivity and element specificity.

ICP-OES is a powerful technique for elemental analysis, capable of detecting and quantifying sodium with high precision. technologynetworks.com The sample is introduced into an argon plasma, which atomizes and excites the sodium atoms. technologynetworks.com As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of sodium in the sample.

For accurate quantification, samples are typically digested in acid to break down the organic matrix before analysis. biospectra.usresearchgate.net This ensures that the sodium is in a form suitable for introduction into the plasma. The instrument is calibrated using certified sodium standards to generate a calibration curve. eusalt.com ICP-OES is favored for its ability to analyze multiple elements simultaneously and its robustness in handling complex sample matrices. rsc.org

Atomic Absorption Spectrometry (AAS) is another highly sensitive technique for determining sodium content. pdx.edu In flame AAS, a solution of the sample is aspirated into a flame, where it is atomized. kemesta.fi A light beam from a sodium hollow-cathode lamp is passed through the flame, and the ground-state sodium atoms absorb light at a specific wavelength (typically 589.0 nm). kemesta.fioiv.int The amount of light absorbed is proportional to the concentration of sodium in the sample. nemi.gov

Sample preparation for AAS often involves mineralization or acid digestion to eliminate organic interferences. kemesta.fioiv.int The addition of an ionization suppressant, such as cesium chloride, may be necessary to prevent the ionization of sodium atoms in the flame, which would otherwise lead to inaccurate results. oiv.int

Table 3: Comparison of ICP-OES and AAS for Sodium Analysis

| Feature | ICP-OES | AAS |

|---|---|---|

| Principle | Emission of light from excited atoms in a plasma | Absorption of light by ground-state atoms in a flame |

| Typical Wavelength for Na | 589.592 nm | 589.0 nm oiv.int |

| Sensitivity | Very high (ppb range) technologynetworks.com | High (ppm to ppb range) |

| Interferences | Spectral and matrix interferences | Chemical and ionization interferences oiv.int |

| Multi-element capability | Yes | Limited (typically single-element) |

| Sample Throughput | High | Moderate |

Advanced Sample Preparation Techniques and Method Validation

The reliability of any analytical method is heavily dependent on the quality of the sample preparation and rigorous method validation. lew.ro

When analyzing this compound in complex matrices such as environmental samples (water, soil) or commercial formulations, extraction and clean-up are critical steps to remove interfering substances. wur.nlnih.gov These co-extractives can interfere with the analysis, leading to inaccurate results. wur.nl

Solid-Phase Extraction (SPE) is a commonly employed technique for the extraction and pre-concentration of naphthalene sulfonates from aqueous samples. researchgate.netepa.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov Various sorbents, including graphitized carbon black and anion-exchange resins, have proven effective for trapping aromatic sulfonates. researchgate.net For fatty samples, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by dispersive SPE (dSPE) with sorbents like C18 can be utilized for clean-up. nih.gov

Table 4: Overview of Sample Preparation Techniques

| Technique | Matrix | Principle | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Aqueous samples, industrial wastewater | Analyte is retained on a solid sorbent, then eluted. nih.gov | High recovery, concentration of analyte, effective clean-up. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Aqueous and oily samples | Partitioning of analyte between two immiscible liquid phases. | Simple, well-established. |

| QuEChERS with dSPE | Fatty matrices (e.g., fish) | Acetonitrile extraction followed by clean-up with a sorbent like C18. nih.gov | Fast, high throughput, effective for complex samples. |

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. lew.ro Key validation parameters include selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). lew.ronih.gov

Quality Assurance and Quality Control in Analytical Research

Ensuring the reliability, accuracy, and precision of analytical data is paramount in the scientific assessment of chemical compounds. For this compound, a robust Quality Assurance (QA) and Quality Control (QC) framework is essential for validating the methodologies used in its quantification and characterization. nist.gov This framework is built upon a foundation of systematic procedures designed to prevent, detect, and rectify errors, thereby guaranteeing that analytical results are fit for their intended purpose. usgs.govcomplianceonline.com The core components of such a program include comprehensive method validation, routine system suitability testing, the use of certified reference materials, and participation in inter-laboratory comparisons.

A well-defined QA/QC program ensures that every stage of the analytical process, from sample preparation to data reporting, is monitored and controlled. ca.gov Standard Operating Procedures (SOPs) are a critical element, providing detailed written instructions for recurring operations to ensure consistency and correctness in how analyses are performed. freezerworks.com This systematic approach is crucial for meeting regulatory standards and for maintaining the integrity of research findings. nist.gov

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. aroscientific.com It is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability of analytical results. ich.orgeuropa.eu The validation process for a method to analyze this compound, typically using a technique like High-Performance Liquid Chromatography (HPLC), involves evaluating several key performance characteristics. nih.govresearchgate.net

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. impactfactor.org

Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. aroscientific.com It is often assessed using a certified reference material or by recovery studies on a sample spiked with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. aroscientific.com It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or on different equipment. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. impactfactor.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. impactfactor.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The results of these validation studies are compiled to confirm that the analytical method is reliable and suitable for routine use in a quality control laboratory. researchgate.net

| Validation Parameter | Acceptance Criteria | Typical Result for a Validated HPLC Method |

|---|---|---|

| Specificity | The analyte peak is well-resolved from other peaks (impurities, excipients). Resolution > 2.0. | Peak for this compound is pure and shows no interference. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 over a concentration range of 5-150 µg/mL. researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.8%. scispace.com |

| Precision (% RSD) - Repeatability | RSD ≤ 2.0% | RSD = 0.8% for six replicate injections. scispace.com |

| Precision (% RSD) - Intermediate | RSD ≤ 2.0% | RSD = 1.2% across different days and analysts. researchgate.net |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 1.0 µg/mL |

| Robustness | % RSD of results after minor changes (e.g., pH, flow rate) should be ≤ 2.0%. | Method is unaffected by minor variations in mobile phase composition and column temperature. |

System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of any analytical methodology and is performed before conducting the analysis. pharmaguideline.com Its purpose is to verify that the complete analytical system—including the instrument, reagents, and column—is suitable for the intended application on the day of the analysis. cancer.gov SST is not a substitute for method validation but is a crucial check to ensure the system is performing correctly at the time of the test. gcms.cz

For an HPLC analysis of this compound, SST is typically performed by injecting a standard solution one or more times. The resulting chromatogram is then evaluated against predefined acceptance criteria for several parameters. pharmaguideline.com These tests confirm the performance of the chromatographic system. loesungsfabrik.de

| SST Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Injection Repeatability (% RSD) | ≤ 2.0% for ≥ 5 injections | Demonstrates the precision of the autosampler and detector. loesungsfabrik.de |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, indicating potential issues with the column or mobile phase. pharmaknowledgeforum.com |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. scispace.compharmaknowledgeforum.com |

| Resolution (Rs) | Rs ≥ 2.0 (between analyte and nearest peak) | Ensures adequate separation of the analyte from any adjacent peaks. pharmaknowledgeforum.com |

| Retention Time (RT) | Consistent within a narrow window (e.g., ±2%) | Confirms the stability and consistency of the chromatographic conditions. pharmaguideline.com |

If the system fails to meet these criteria, the analysis is stopped, and the issue must be investigated and resolved before any samples can be analyzed. loesungsfabrik.de

Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are indispensable tools in QA/QC. alfa-chemistry.com They are highly characterized, homogeneous, and stable materials with one or more certified property values, accompanied by a certificate. labsertchemical.comcontrollab.com In the analysis of this compound, a CRM of this compound would be used for several critical purposes:

Instrument Calibration: To create accurate calibration curves for quantitative analysis. alfa-chemistry.com

Method Validation: To determine the accuracy of the analytical method by comparing the measured value against the certified value. aroscientific.com